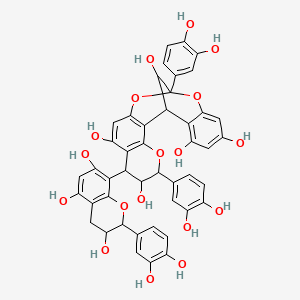

Pavetannin B6

Descripción

Contextualization within the Flavonoid Superfamily

Flavonoids are a large and diverse group of plant secondary metabolites characterized by a C6-C3-C6 diphenylpropane skeleton. nih.gov This superfamily includes a wide array of compounds that are ubiquitous in the plant kingdom. zimbabweflora.co.zw

Within the flavonoid superfamily, proanthocyanidins (B150500) are a major class also known as condensed tannins. lucidcentral.org These compounds are oligomers or polymers composed of flavan-3-ol (B1228485) monomeric units. fao.orgcapes.gov.br Pavetannin B6 belongs to the class of organic compounds known as biflavonoids and polyflavonoids, which contain at least two flavan (B184786) units linked by carbon-carbon or carbon-oxygen-carbon bonds. foodb.ca

Proanthocyanidins are broadly classified based on the nature of the linkage between their constituent flavan-3-ol units. B-type proanthocyanidins are characterized by a single carbon-carbon bond, most commonly a C4-C8 or C4-C6 linkage. lucidcentral.org This is in contrast to A-type proanthocyanidins, which feature an additional ether bond that creates a more rigid, doubly linked structure. nih.govfao.org

While this compound itself possesses a doubly linked structure characteristic of A-type proanthocyanidins, understanding the B-type classification is crucial for context within the broader proanthocyanidin (B93508) family. fao.org B-type dimers are oligomers of flavan-3-ols. fao.org

Table 2: Examples of B-type Proanthocyanidin Dimers

| Compound | Linkage | Monomeric Units |

|---|---|---|

| Procyanidin (B600670) B1 | C4β→C8 | Epicatechin, Catechin (B1668976) |

| Procyanidin B2 | C4β→C8 | Epicatechin, Epicatechin |

| Procyanidin B3 | C4α→C8 | Catechin, Catechin |

| Procyanidin B4 | C4α→C8 | Catechin, Epicatechin |

| Procyanidin B5 | C4β→C6 | Epicatechin, Epicatechin |

| Procyanidin B6 | C4α→C6 | Catechin, Catechin |

This table illustrates the structural diversity within B-type procyanidins based on linkage position and stereochemistry.

Historical Context of this compound Isolation and Identification

This compound was first isolated in its free phenolic form from the stem bark of Pavetta owariensis, a plant species belonging to the Rubiaceae family. fao.orgscilit.com The isolation and structural elucidation were detailed in a 1991 study by a team of researchers including A.M. Baldé, L.A. Pieters, and A.J. Vlietinck. fao.orgcapes.gov.brscilit.com In this research, this compound was identified alongside several other dimeric and trimeric proanthocyanidins. fao.org The determination of its complex, doubly linked structure was achieved through spectral data analysis and partial acid-catalysed degradation. fao.org The compound has also been reported to be found in the fern Doryopteris concolor. nih.gov

Significance within Natural Product Chemistry Research

The study of natural products like this compound is a cornerstone of chemical research, offering insights into the vast chemical diversity of nature. The complex stereochemistry and linkage patterns of proanthocyanidins present intriguing challenges for isolation, structural elucidation, and synthesis. Compounds such as this compound are significant as they contribute to the understanding of biosynthesis in plants and the chemical properties of condensed tannins. The exploration of such molecules can inspire the development of new synthetic methodologies and analytical techniques in chemistry.

Propiedades

IUPAC Name |

5,13-bis(3,4-dihydroxyphenyl)-7-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSRPHRKESMCPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H36O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

864.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86631-43-8 | |

| Record name | Pavetannin B6 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037674 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Structural Elucidation and Stereochemical Characterization of Pavetannin B6

Advanced Spectroscopic Methodologies

The determination of the complex three-dimensional structure of Pavetannin B6 has necessitated the use of a suite of sophisticated spectroscopic techniques. These methods provide complementary information that, when pieced together, reveals the compound's precise atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like this compound. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment and connectivity of atoms within a molecule.

The complexity of the NMR spectra of large and flexible molecules like tannins can often be simplified by conducting the analysis at low temperatures. Lowering the temperature can slow down conformational exchange processes that broaden NMR signals at room temperature. This "freezing out" of different conformations can lead to sharper, more resolved peaks, facilitating a more accurate assignment of chemical shifts and coupling constants. While specific low-temperature NMR studies on this compound are not widely published, the general principle involves dissolving the sample in a suitable deuterated solvent that remains liquid at the desired low temperature and acquiring the NMR data at a reduced temperature. This approach helps to stabilize a predominant conformation, making the interpretation of the complex spectral data more manageable.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Proanthocyanidins (B150500)

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 7.5 | 100 - 160 |

| Flavan-3-ol (B1228485) H-2 | 4.5 - 5.5 | 75 - 85 |

| Flavan-3-ol H-3 | 3.8 - 4.5 | 65 - 75 |

| Flavan-3-ol H-4 | 2.5 - 3.5 | 25 - 40 |

| Hydroxyl Protons | Variable | - |

| Methylene Carbons | - | 20 - 40 |

| Methine Carbons | - | 40 - 60 |

| Quaternary Carbons | - | 100 - 160 |

Note: The exact chemical shifts for this compound would require experimental data from a purified sample.

Electronic Circular Dichroism (ECD) for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. The resulting ECD spectrum is highly sensitive to the spatial arrangement of chromophores within a molecule. For a complex molecule like this compound with multiple chiral centers, the ECD spectrum provides a unique fingerprint of its absolute configuration. By comparing the experimental ECD spectrum of this compound with spectra calculated for different possible stereoisomers using quantum chemical methods, the correct absolute configuration of the molecule can be confidently assigned. This technique is particularly valuable for complex natural products where traditional methods of stereochemical determination may be challenging.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the unambiguous determination of its molecular formula. For this compound, HRMS analysis has been crucial in establishing its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄₅H₃₆O₁₈ |

| Exact Mass | 864.1902 g/mol |

This precise mass measurement, consistent with the molecular formula C₄₅H₃₆O₁₈, provides fundamental and undeniable evidence for the elemental composition of this compound, forming the bedrock upon which further structural elucidation is built.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful analytical tool for the structural elucidation of complex molecules like this compound. In a typical analysis, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The fragmentation pattern provides valuable information about the structure of the parent molecule, including the sequence of monomeric units and the nature of the interflavanoid linkages.

In the analysis of proanthocyanidins, including A-type trimers like this compound, characteristic fragmentation pathways are observed. These include retro-Diels-Alder (RDA) fission of the heterocyclic C-ring, heterocyclic ring fission (HRF), and quinone-methide (QM) cleavage of the interflavanoid bonds. These cleavages lead to the loss of specific neutral fragments and the formation of diagnostic product ions.

While a detailed fragmentation study specifically for this compound is not extensively reported in the available literature, its identification in plant extracts has been confirmed by high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (HPLC-QTOF-MS/MS). mdpi.comresearchgate.net In such analyses, this compound is identified by its accurate mass-to-charge ratio (m/z).

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C45H36O18 | mdpi.comresearchgate.net |

| Observed [M+H]⁺ (m/z) | 865.1968 | mdpi.comresearchgate.net |

| Calculated [M+H]⁺ (m/z) | 865.1974 | mdpi.comresearchgate.net |

The fragmentation of related A-type proanthocyanidins typically involves the cleavage of the interflavanoid bonds, leading to the formation of ions corresponding to the monomeric and dimeric subunits. For a trimer like this compound, one would expect to observe fragment ions resulting from the loss of a catechin (B1668976) or epicatechin unit.

Chemical Degradation and Derivatization for Structural Proof

Chemical degradation methods, in conjunction with spectroscopic analysis, provide definitive proof of the structure of complex oligomeric compounds like this compound.

Phloroglucinolysis for Constituent Flavan-3-ol Unit Identification

Phloroglucinolysis is a key chemical degradation technique used to determine the constituent units of proanthocyanidins. This method involves the acid-catalyzed cleavage of the interflavanoid bonds in the presence of a nucleophile, typically phloroglucinol (B13840). The terminal unit of the proanthocyanidin (B93508) is released as the free flavan-3-ol monomer, while the extension units are trapped by phloroglucinol to form flavan-3-ol-phloroglucinol adducts.

While specific phloroglucinolysis data for this compound is not detailed in the available research, the structural elucidation of this compound from Pavetta owariensis involved partial acid-catalysed degradation, a similar principle to phloroglucinolysis. capes.gov.br This process would have been instrumental in identifying the constituent flavan-3-ol units. Based on the established structure of this compound, phloroglucinolysis would be expected to yield specific products that confirm its composition.

Table 2: Expected Phloroglucinolysis Products of this compound

| Product Type | Expected Compound |

| Terminal Unit | (+)-Catechin |

| Extension Unit Adduct | (ent)-Epicatechin-(4α)-phloroglucinol |

| Extension Unit Adduct | (ent)-Catechin-(4α)-phloroglucinol |

The identification of these products would be achieved by chromatographic techniques, such as HPLC, by comparison with authentic standards.

Interflavanoid Linkage Analysis

The structure of this compound has been reported as: epicatechin-(4β→8,2β→O→7)-epicatechin-(4β→8)-ent-epicatechin. capes.gov.br

This structure indicates a complex arrangement of linkages:

A C4β-C8 interflavanoid bond and a C2β-O-C7 ether bond forming the A-type linkage between the upper and middle units.

A C4β-C8 interflavanoid bond connecting the middle and lower units.

Unambiguous Stereochemical Assignments of Chiral Centers

The stereochemistry of proanthocyanidins is a critical aspect of their structure, influencing their biological activity. This involves determining the absolute configuration of each chiral center within the monomeric units and the relative configuration of the interflavanoid linkages.

Absolute Configuration of Monomeric Subunits (e.g., ent-catechin, ent-epicatechin)

The constituent flavan-3-ol units of this compound have been identified as epicatechin and ent-epicatechin. capes.gov.br Flavan-3-ols possess chiral centers at the C2 and C3 positions of the C-ring. The determination of the absolute configuration of these subunits is typically achieved through a combination of NMR spectroscopy and circular dichroism (CD) spectroscopy, by comparing the spectral data with those of known standards.

For this compound, the presence of both epicatechin (with a 2R,3R configuration) and its enantiomer ent-epicatechin (with a 2S,3S configuration) has been established. capes.gov.br

Table 3: Stereochemistry of Monomeric Subunits in this compound

| Monomeric Subunit | Absolute Configuration |

| Epicatechin | 2R, 3R |

| ent-Epicatechin | 2S, 3S |

Configuration of Interflavanoid Linkages (e.g., 3,4-cis)

The stereochemistry of the interflavanoid linkages in this compound has been determined through detailed NMR studies. capes.gov.br The relative configuration of the substituents on the heterocyclic C-ring, particularly the orientation of the interflavanoid bond at C4, is crucial. In B-type proanthocyanidins, the linkage at C4 can be either α (trans) or β (cis) relative to the C3 hydroxyl group.

In the case of this compound, the interflavanoid linkages are defined as 4β. capes.gov.br This indicates a cis relationship between the C3 hydroxyl group and the substituent at C4 in the extension units. The A-type linkage also has a defined stereochemistry, specified as 2β→O→7.

Phytochemistry and Natural Distribution of Pavetannin B6

Botanical Sources and Biogeographical Occurrence

The presence of Pavetannin B6 has been confirmed in a select number of plant species, primarily within the Rubiaceae family, with evidence of related compounds in other families.

The primary and most well-documented source of this compound is the stem bark of Pavetta owariensis. researchgate.netresearchgate.net This evergreen shrub or small tree is native to tropical regions of West Africa. researchgate.net Phytochemical investigations of its bark have led to the isolation and structural elucidation of this compound among a variety of other complex proanthocyanidins (B150500). researchgate.netresearchgate.net

The rhizomes of Potentilla erecta (Tormentil) are known to be exceptionally rich in condensed tannins, containing between 15-20%. nih.govtinkturenpresse.de Extensive analysis has identified these as primarily B-type procyanidins, which are oligomers and polymers of flavan-3-ols. nih.govresearchgate.net While the plant is a significant source of dimeric and trimeric proanthocyanidins, the available scientific literature does not specifically report the presence of this compound, which is an A-type proanthocyanidin (B93508). tinkturenpresse.denih.govresearchgate.net

A-type proanthocyanidins, the class to which this compound belongs, have been identified in the seeds of the avocado (Persea americana). nih.govmdpi.comnih.gov Methanolic extracts of avocado seeds have been shown to contain A-type proanthocyanidin trimers. nih.govnih.govcuvillier.de This indicates that while the pulp is consumed, the seed, often a byproduct, is a rich source of complex polyphenols, including the structural type represented by this compound. nih.govmdpi.comnih.gov

Table 1: Botanical Sources of this compound and Related A-Type Proanthocyanidins

| Genus | Species | Plant Part | Compound Class Detected |

|---|---|---|---|

| Pavetta | Pavetta owariensis | Stem Bark | This compound |

| Potentilla | Potentilla erecta | Rhizome | B-Type Proanthocyanidins |

Co-occurring Proanthocyanidins and Associated Polyphenols

This compound does not occur in isolation. It is typically found within a complex mixture of other structurally related polyphenolic compounds.

In the stem bark of Pavetta owariensis, this compound is found alongside other trimeric proanthocyanidins such as Pavetannin B7. researchgate.netresearchgate.net Plants that produce certain procyanidins often synthesize a series of related compounds; for instance, those producing Procyanidin (B600670) B3 frequently produce analogues up to B8. unt.edu This suggests a shared biosynthetic pathway leading to a variety of condensed tannins within the same plant tissue.

Research has also identified other oligomeric flavonoids co-existing with pavetannins in Pavetta owariensis. Specifically, Cinnamtannin B-1, another A-type proanthocyanidin, has been isolated along with this compound from the stem bark of this plant. This further illustrates the rich and complex phytochemical profile of the plant.

Table 2: Compounds Co-occurring with this compound in Pavetta owariensis

| Compound | Class |

|---|---|

| Pavetannin B7 | Trimeric A-Type Proanthocyanidin |

Chemical Synthesis and Semisynthesis of Pavetannin B6 and Its Analogues

Strategies for the Total Synthesis of Complex Proanthocyanidin (B93508) Oligomers

The total synthesis of complex proanthocyanidin oligomers is a significant endeavor in organic chemistry. A-type proanthocyanidins (B150500) are characterized by a double linkage between flavanol units, which includes a C-C bond and a C-O ether bond. nih.gov

Key strategies often involve:

Convergent Synthesis: This approach focuses on synthesizing the monomeric flavan-3-ol (B1228485) units first, which are then coupled together. For A-type trimers, this requires the sequential and stereocontrolled formation of two distinct interflavanoid linkages.

Biomimetic Synthesis: Some synthetic routes are designed to mimic the proposed biosynthetic pathways in plants. For instance, the condensation of synthetic leucocyanidin (B1674801) with (+)-catechin at pH 5 can yield procyanidin (B600670) trimers. wikipedia.orgwikipedia.org

Lewis Acid-Catalyzed Condensation: This is a cornerstone of proanthocyanidin synthesis. A flavan-3-ol derivative, activated at the C4 position to create an electrophile, is reacted with a nucleophilic flavan-3-ol unit. mdpi.com The choice of Lewis acid (e.g., TMSOTf, AgBF₄, TiCl₄, SnCl₄) is critical for controlling the reaction's stereospecificity. wikipedia.orgmdpi.com For example, the TMSOTf-catalyzed condensation reaction has been used to achieve the stereoselective synthesis of several benzylated proanthocyanidin trimers in excellent yields. wikipedia.org

A notable synthesis of A-type proanthocyanidins involved the formation of a coupled product between an open-chain C-ring analogue of catechin (B1668976) or epicatechin and a protected catechin/epicatechin unit, facilitated by bentonite (B74815) clay K-10. acs.orgmarscocoascience.com Subsequent removal of protecting groups led to the formation of the A-type linkage. acs.orgmarscocoascience.com

Synthetic Methodologies for Interflavanoid Bond Construction

The creation of the interflavanoid bond is the most critical step in proanthocyanidin synthesis. For A-type structures, this involves forming both a C4–C8 (or C4–C6) bond and a C2–O–C7 ether linkage.

Methodologies include:

Oxidation of B-type Proanthocyanidins: It is proposed that A-type proanthocyanidins may be formed in nature from the oxidation of their B-type counterparts. acs.org This has inspired synthetic strategies where a B-type procyanidin is oxidized to create the second (ether) linkage. acs.org A free-radical mediated oxidation using DPPH has been successfully employed to convert B-type trimers and tetramers into their all-A-type linked analogues. nih.gov

Nucleophilic Addition to Electrophilic Intermediates: Many synthetic protocols involve the addition of a π-nucleophilic molecule to a species with two electrophilic carbons, such as a chalcone (B49325) or a flavylium (B80283) salt. nih.gov

Boron-Directing Group Strategy: A novel method for forging the 4→8 interflavan bond utilizes a C8-boronic acid as a directing group. A Lewis acid-promoted coupling of a C4-ether with a C8-boronic acid derivative provides the desired dimer with high diastereoselectivity. This strategy has been extended to the synthesis of a protected trimer analogous to procyanidin C2. researchgate.net

Intramolecular Condensation: To achieve regioselectivity, particularly for the less common 4→6 linkage, intramolecular condensation has been employed. In one example, a nucleophilic catechin unit and an electrophilic catechin unit were connected by a linker, and a subsequent SnCl₄-catalyzed intramolecular condensation yielded the 4→6 condensed dimer. nih.govresearchgate.net

Semisynthetic Routes from Naturally Occurring Precursors

The significant challenges and often low yields of total synthesis make semisynthesis an attractive alternative. This approach begins with proanthocyanidins that are abundant in nature, which are then chemically modified.

Conversion of B-type to A-type: As mentioned, a key semisynthetic strategy is the oxidation of B-type proanthocyanidins to form the additional ether linkage characteristic of A-type structures. acs.orgnih.gov This transformation can be achieved using reagents like DPPH, which facilitates an intramolecular 1,6-Michael addition via a quinone methide intermediate. nih.gov This approach leverages the relative abundance of B-type precursors to access the rarer A-type compounds. nih.gov

Acid-Catalyzed Rearrangement: While not specific to Pavetannin B6, acid-catalyzed cleavage and rearrangement of naturally occurring proanthocyanidins can be used to generate different oligomers.

The isolation of proanthocyanidins from natural sources like grape seeds provides the starting materials for these semisynthetic transformations. wikipedia.org

Challenges and Future Directions in Synthetic Proanthocyanidin Chemistry

Despite considerable progress, the field of proanthocyanidin synthesis faces ongoing challenges that limit the widespread availability of pure oligomers for research.

Current Challenges:

Stereocontrol: Achieving complete stereoselectivity at the newly formed chiral centers of the interflavanoid linkage remains a primary obstacle. Syntheses often produce mixtures of diastereomers that are difficult to separate. acs.orgmarscocoascience.com

Regioselectivity: Controlling the position of the interflavanoid bond (e.g., 4→8 vs. 4→6) is difficult due to the similar nucleophilicity of the C6 and C8 positions on the flavan-3-ol A-ring. nih.gov

Future Directions:

New Catalytic Methods: The development of more selective and efficient catalysts, potentially including enzyme-based or organocatalytic systems, could provide better control over stereochemistry.

Convergent and Atom-Economical Strategies: Future work will likely focus on creating more convergent synthetic routes that minimize steps and maximize atom economy.

Understanding Biosynthesis: A deeper understanding of the enzymatic machinery and intermediates in proanthocyanidin biosynthesis in plants could provide new inspiration for laboratory synthesis. nih.govfrontiersin.orgnih.gov Unraveling how plants control the stereochemistry and regiochemistry of polymerization could lead to novel biomimetic synthetic strategies.

The synthesis of A-type proanthocyanidins is considered to be at an earlier stage of development compared to their B-type counterparts, but recent advances suggest significant progress in the near future. nih.gov

Structure Activity Relationship Sar Studies for Pavetannin B6 and Proanthocyanidin Trimers

Correlation of Structural Features with Biological Activities

The architecture of a proanthocyanidin (B93508) trimer dictates its bioactivity. Key structural elements that influence function include the hydroxylation of the constituent flavan-3-ol (B1228485) units, the three-dimensional arrangement of atoms (stereochemistry), the nature and location of the bonds connecting the monomer units, and the structure of the terminal unit.

The number and position of hydroxyl (-OH) groups on the B-ring of the flavan-3-ol extender units are significant determinants of the biological activity of proanthocyanidins (B150500). mdpi.comnih.gov The hydroxylation pattern influences properties like antioxidant capacity, stability, and interaction with proteins. nih.govnih.gov For instance, an increased degree of hydroxylation on the B-ring has been associated with enhanced inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov

Proanthocyanidins are complex molecules with multiple chiral centers, leading to numerous stereoisomers. The spatial orientation of substituents at these centers, particularly on the heterocyclic C-ring (positions C2 and C3), significantly impacts biological activity. nih.gov Pavetannin B6, an A-type proanthocyanidin, possesses a rigid structure due to its double linkage, which includes C–C and C–O–C bonds, and its stereochemistry is defined by the absolute configurations of its epicatechin (2S,3S,4R) and ent-epicatechin (2R,3R,4S) subunits.

The relative and absolute configuration of the constituent flavan-3-ol units influences the molecule's three-dimensional shape, which in turn affects its ability to bind to target proteins. nih.gov For example, studies on dentin biomodification have shown that the stereochemistry of PACs has a differential influence on the biomechanical properties and biostability of dentin. nih.govacs.org The orientation of the interflavanoid bond (α or β) is another critical stereochemical feature. For B-type PACs, a 4β orientation of the interflavanoid linkage has been confirmed in bioactive dimers through techniques like Electronic Circular Dichroism (ECD). nih.gov The unequivocal determination of the absolute configuration is considered essential for meaningful SAR studies. nih.gov

Proanthocyanidins are defined by the linkages between their flavan-3-ol units. These can be single C-C bonds (B-type) or have an additional C-O-C ether linkage (A-type). marquette.edu The location of these bonds, most commonly between C4 of the "upper" unit and C8 or C6 of the "lower" unit, also plays a critical role in determining the molecule's shape and bioactivity. nih.govnih.gov

Research has established that the position of B-type linkages (4β→8 versus 4β→6) affects the secondary structure of collagen when PACs are used for dentin biomodification. nih.govnih.gov Furthermore, the type of linkage is crucial for specific activities. For example, A-type proanthocyanidins from cranberry have been shown to be particularly effective at inhibiting the adherence of uropathogenic E. coli, an activity not observed to the same extent in B-type PACs from other sources like apple or green tea. nih.govacs.orgpetdiatric.com The additional ether bond in A-type trimers, such as this compound, imparts more rigidity to the structure compared to their B-type counterparts. This structural rigidity can enhance binding to specific biological targets. Studies have also shown that A-type dimers are generally more stable than B-type dimers, particularly under acidic conditions. researchgate.net

The "bottom" or terminal unit of a proanthocyanidin oligomer is not merely a passive component; it actively modulates the molecule's biological properties. nih.govnih.gov SAR studies on dentin biomodification have revealed that the terminal monomeric flavan-3-ol unit plays a significant role in modulating the viscoelastic properties of the dentin matrix. nih.govnih.gov

Comparative Studies: Biological Activities of Trimers versus Dimers (e.g., dentin biomodification, collagenase inhibition)

A key aspect of proanthocyanidin SAR is the effect of the degree of polymerization (DP). Comparative studies consistently demonstrate that trimers often exhibit enhanced biological activity compared to dimers in various assays.

In the context of dentin biomodification , which aims to strengthen the collagen matrix of teeth, trimers and tetramers have been identified as the most effective agents. nih.govacs.orgnih.gov Studies using dynamic mechanical analysis have shown that trimeric and tetrameric PACs can increase the mechanical properties (e.g., storage modulus) of the dentin matrix by up to eight-fold, a significantly greater effect than that observed with dimers, monomers, or hexamers. nih.govnih.gov Trimers appear to be in an optimal size range for effectively cross-linking collagen fibrils, thereby enhancing the stiffness and stability of the dentin. nih.govacs.org

The table below summarizes findings from a comparative study on the effect of PACs with different degrees of polymerization on dentin mechanical properties. nih.gov

Table 1: Effect of Proanthocyanidin (PAC) Degree of Polymerization on Dentin Storage Modulus (E')

| PAC Type | Degree of Polymerization (DP) | Mean Storage Modulus (E') (GPa) | Fold Increase vs. Control |

|---|---|---|---|

| Control | N/A | 0.23 | 1.0 |

| Monomers | 1 | ~0.3 | ~1.3 |

| Dimers | 2 | ~1.0 | ~4.3 |

| Trimers | 3 | ~1.6 | ~7.0 |

| Tetramers | 4 | ~1.8 | ~7.8 |

| Hexamers | 6 | ~1.0 | ~4.3 |

Data derived from graphical representations in Phansalkar et al., 2021. nih.gov Values are approximate.

Computational Approaches in SAR Studies (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling, Molecular Docking)

Computational methods are increasingly valuable tools for predicting the biological activity of proanthocyanidins and guiding SAR studies.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. mdpi.com For flavonoids and related polyphenols, QSAR models have been developed to predict antioxidant activity, enzyme inhibition, and other effects. researchgate.netnih.gov These models use calculated molecular descriptors (which encode structural, electronic, and physicochemical properties) to build predictive equations. researchgate.netmdpi.com For instance, a QSAR model can help identify which structural features, such as the number of hydroxyl groups or specific topological indices, are most critical for a particular bioactivity, thereby guiding the synthesis or isolation of more potent compounds. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like a proanthocyanidin trimer) when it binds to a target protein. frontiersin.orgresearchgate.net This method helps to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. mdpi.com Docking studies have been used to investigate the binding of proanthocyanidins to various targets, including viral proteins and enzymes. frontiersin.org The resulting binding affinity scores can rank different compounds by their potential inhibitory activity. frontiersin.org For example, docking studies have shown that dimeric proanthocyanidins can achieve lower (i.e., better) binding affinity scores than their monomeric counterparts against certain viral proteases, corroborating the general SAR principle that oligomerization can enhance bioactivity. frontiersin.org These computational approaches provide powerful insights into the molecular mechanisms underlying the bioactivity of compounds like this compound and other proanthocyanidin trimers, accelerating the discovery of new therapeutic applications. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (+)-Catechin |

| (-)-Epicatechin (B1671481) |

| 3,3′-Digalloylprocyanidin B2 |

| Afzelechin |

| Apigenin |

| Baicalein |

| Chrysin |

| Cinnamtannin B1 |

| Cyanidin |

| Delphinidin |

| EGCG (Epigallocatechin gallate) |

| ent-Epicatechin |

| Eriodictyol |

| Fisetin |

| Flavone |

| Galangin |

| Genipin |

| Kaempferol |

| Liquiritigenin |

| Luteoforol |

| Luteolin |

| Malvidin |

| Naringenin |

| Parameritannin A1 |

| This compound |

| Pavetannin C1 |

| Pelargonidin |

| Peonidin |

| Petunidin |

| Pinocembrin |

| Procyanidin (B600670) A2 |

| Procyanidin B2 |

| Pyridoxal 5′-phosphate |

| Quercetin |

Advanced Analytical Methodologies for Pavetannin B6 Research

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of proanthocyanidins (B150500), enabling the separation of these complex oligomers from other polyphenolic compounds and from each other. High-performance liquid chromatography and its ultra-high performance variant are the methods of choice. scienceopen.com

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of individual proanthocyanidins. scienceopen.com Reverse-phase (RP) HPLC, particularly using C18 columns, is a primary method for fractionating proanthocyanidin (B93508) monomers through tetramers. scienceopen.com However, analyzing oligomers beyond tetramers can be challenging with RP-HPLC due to retention time overlap and the co-elution of isomers. scienceopen.com

For detection, several types of detectors are utilized:

UV-Vis/Diode Array Detectors (DAD): UV detection is commonly performed at a wavelength of 280 nm for proanthocyanidins. savvysciencepublisher.com While widely used, UV detection is not highly specific for proanthocyanidins relative to other polyphenolic compounds that may be present in an extract. scienceopen.com

Fluorescence Detectors (FLD): Fluorescence detection offers enhanced sensitivity and selectivity for certain types of proanthocyanidins, specifically procyanidins. scienceopen.com Typical excitation and emission wavelengths are around 272-276 nm and 312-316 nm, respectively. scienceopen.commdpi.com This method is less effective for prodelphinidins or gallic acid esters. scienceopen.com

Electrochemical Detectors (ECD): ECD has also been applied in the HPLC analysis of polyphenols, offering another dimension of selectivity. scienceopen.com

The mobile phase composition is critical for achieving good separation. Gradients involving acetonitrile (B52724) and acidified water (e.g., with acetic acid or formic acid) are common. savvysciencepublisher.comresearchgate.net

Table 1: Example HPLC Parameters for Proanthocyanidin Analysis

| Parameter | Description | Source |

|---|---|---|

| Column | Phenominex® Luna 5u HILIC; Reversed-phase C18 | scienceopen.comresearchgate.net |

| Mobile Phase | Step gradient of 2% acetic acid and acetonitrile. | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detector | UV at 280 nm; Fluorescence (Ex: 272 nm, Em: 312 nm) | mdpi.comresearchgate.net |

| Injection Volume | 20 µL | researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). This results in markedly improved resolution, higher sensitivity, and significantly shorter analysis times. For complex mixtures of flavonoids and proanthocyanidins, such as those found in plant extracts, UHPLC provides the enhanced separation efficiency needed to resolve structurally similar compounds. nih.gov When coupled with tandem mass spectrometry (UHPLC-MS/MS), it becomes a powerful tool for both identifying and quantifying specific proanthocyanidins in complex matrices like Astragalus membranaceus root extracts. nih.gov This combination allows for the reliable analysis of numerous compounds in a single, rapid run. cput.ac.zathermofisher.com

Mass Spectrometry for Detection and Relative Quantification in Complex Matrices

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS or UHPLC-MS/MS), is indispensable for the structural elucidation and sensitive quantification of proanthocyanidins in complex samples. scienceopen.commdpi.com Tandem mass spectrometry provides a high degree of specificity, allowing for the confident identification of compounds even at low concentrations. google.com

The process involves:

Ionization: Electrospray ionization (ESI) is a common technique used to generate ions from the proanthocyanidin molecules eluting from the LC column. nih.gov

Mass Analysis: A triple quadrupole mass spectrometer is often used, operating in Selected Reaction Monitoring (SRM) mode. thermofisher.com In this mode, a specific precursor ion (the molecular ion of the target analyte, like Pavetannin B6) is selected, fragmented, and then one or more specific product ions are monitored. thermofisher.com This two-stage filtering process drastically reduces chemical noise and enhances selectivity.

This LC-MS/MS approach has been successfully validated for the quantification of various related compounds in biological fluids and herbal matrices, demonstrating its robustness for complex analytical challenges. mdpi.comnih.gov

Method Validation and Performance Characteristics for Proanthocyanidin Analysis

To ensure the reliability and accuracy of analytical data, any quantitative method for proanthocyanidins must be thoroughly validated. Validation assesses several key performance characteristics as outlined by international guidelines.

Accuracy: This measures the closeness of the experimental value to the true value. It is often evaluated through recovery studies, where a known amount of a standard is added to a sample matrix. For a validated HPLC method for Proanthocyanidin A2, recoveries were reported to be between 96-98%. researchgate.net In another UPLC-MS/MS method, accuracy was reported to be within 85.4% and 120.1% depending on the specific vitamer and matrix. nih.gov

Precision: This refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the Relative Standard Deviation (RSD). Repeatability and reproducibility studies for proanthocyanidin analysis have achieved RSD values of less than 5%. researchgate.net

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A high coefficient of determination (r²) is desired. For proanthocyanidin analysis, excellent linearity with r² values ≥ 0.9999 has been demonstrated. researchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For an HPLC-UV method for Proanthocyanidin A2, the LOD and LOQ were found to be 1.25 µg/mL and 2.50 µg/mL, respectively. researchgate.net

Table 2: Method Validation Parameters for Proanthocyanidin Analysis

| Parameter | Typical Value/Range | Source(s) |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | mdpi.com |

| Accuracy (Recovery) | 96-98% | researchgate.net |

| Precision (RSD) | < 5% | researchgate.net |

| Limit of Detection (LOD) | 1.25 µg/mL | researchgate.net |

| Limit of Quantification (LOQ) | 2.50 µg/mL | researchgate.net |

Extraction and Sample Preparation Methodologies for this compound from Natural Sources

The effective extraction of proanthocyanidins from natural sources is a critical first step that significantly influences the final analytical result. The goal is to efficiently release the target compounds from the plant matrix into a solvent.

Common extraction techniques include:

Solvent Extraction: This is a conventional method where the plant material, typically ground to a fine powder to increase surface area, is soaked in a solvent. greenskybio.com Common solvents for proanthocyanidins include methanol, ethanol, or acetone, often mixed with water. mdpi.comgreenskybio.com

Microwave-Assisted Extraction (MAE): MAE has been shown to be a highly efficient method for extracting proanthocyanidins. In one study, an optimized MAE method increased the yield of Proanthocyanidin A2 by 36.6% compared to conventional methods. researchgate.net

Enzymatic Hydrolysis: For some samples, enzymatic treatment may be used to release proanthocyanidins from more complex structures or to remove interfering compounds. researchgate.net

Following the initial extraction, the crude extract typically undergoes further preparation steps before analysis. These steps can include filtration to remove particulate matter, evaporation of the solvent to concentrate the extract, and sometimes a solid-phase extraction (SPE) clean-up step to remove interfering substances. researchgate.netgoogle.com

Chemical Modifications and Derivatization Strategies for Pavetannin B6

Targeted Chemical Alterations of Hydroxyl Groups and Interflavanoid Linkages

The structure of Pavetannin B6, like other proanthocyanidins (B150500), is rich in phenolic hydroxyl groups and features characteristic interflavanoid linkages that are prime targets for chemical modification.

Modification of Hydroxyl Groups:

The numerous hydroxyl groups on the flavan-3-ol (B1228485) units of this compound are crucial to its chemical properties and biological activity, including its antioxidant capacity. Modification of these groups can significantly alter the molecule's polarity, solubility, and ability to interact with biological targets. Common derivatization strategies for these hydroxyl groups include:

Acetylation: This reaction involves treating the proanthocyanidin (B93508) with an acetylating agent, such as acetic anhydride (B1165640) in the presence of a base like pyridine. Acetylation converts the polar hydroxyl groups into less polar acetate (B1210297) esters. This modification is often used to protect the hydroxyl groups during other chemical transformations and to increase the solubility of the compound in less polar organic solvents. The change in polarity can also influence the molecule's ability to cross cell membranes. Data for acetylated derivatives are often used in NMR experiments to aid in structure elucidation.

Methylation: Methylation of the hydroxyl groups can be achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. This modification can help to determine the role of specific hydroxyl groups in biological activity by selectively blocking their ability to act as hydrogen bond donors. The degree of methylation can be controlled by the reaction conditions.

Glycosylation: The attachment of sugar moieties to the hydroxyl groups can enhance the water solubility and bioavailability of proanthocyanidins. This can be achieved through chemical or enzymatic methods. For instance, the isomerization of a caffeoyl group can occur, detaching from one hydroxyl group and attaching to another on a quinic acid moiety, a process that can be influenced by pH changes. mdpi.com

Modification of Interflavanoid Linkages:

The defining feature of A-type proanthocyanidins like this compound is the double linkage between flavan-3-ol units, which includes a C-C bond and an ether (C-O-C) bond. These linkages provide significant structural rigidity. nih.gov

Thiolysis: This is a chemical degradation method used to cleave the interflavanoid bonds in proanthocyanidins. The reaction is typically carried out in an acidic medium with a thiol, such as cysteamine (B1669678) or toluene-α-thiol. nih.govacs.orgnih.gov Thiolysis of an A-type proanthocyanidin results in the release of the terminal flavan-3-ol unit and the formation of thioether adducts of the extender units. researchgate.net This technique is primarily analytical, providing information about the constituent units and the nature of the linkages, but it represents a fundamental chemical alteration of the core structure.

Oxidative Conversion: Research has shown that B-type proanthocyanidins can be converted to A-type proanthocyanidins through oxidation. nih.govnih.gov This process involves the formation of a quinone methide intermediate from the B-type structure, which then undergoes an intramolecular Michael addition to form the characteristic ether linkage of the A-type structure. nih.gov While this is a conversion from a B-type to an A-type, the underlying principle of forming the A-type linkage is a key chemical modification strategy.

| Modification Type | Reagents/Conditions | Purpose/Effect |

| Acetylation | Acetic anhydride, pyridine | Protection of hydroxyl groups, increased solubility in organic solvents |

| Methylation | Dimethyl sulfate, methyl iodide | Block hydrogen bonding, probe structure-activity relationships |

| Glycosylation | Chemical or enzymatic methods | Increased water solubility and bioavailability |

| Thiolysis | Cysteamine or toluene-α-thiol, acid | Cleavage of interflavanoid bonds for structural analysis |

| Oxidative Conversion | DPPH (2,2-diphenyl-1-picrylhydrazyl) | Conversion of B-type to A-type linkages, creating the characteristic ether bond |

Synthesis of Chemically Modified Analogues for SAR Exploration

The synthesis of analogues of complex natural products like this compound is a cornerstone of medicinal chemistry for conducting Structure-Activity Relationship (SAR) studies. Due to the complexity of synthesizing the entire natural product, often simplified analogues that retain key structural features are prepared.

For A-type proanthocyanidins, several synthetic strategies have been developed to create analogues for SAR exploration. nih.govresearchgate.net These methods often focus on constructing the core 2,8-dioxabicyclo[3.3.1]nonane skeleton characteristic of A-type PACs. nih.gov

Synthetic Approaches to A-type Proanthocyanidin Analogues:

From Chalcones: One of the earliest methods involves the nucleophilic addition of a protected phenolic organomagnesium bromide to a chalcone (B49325), which after deprotection, yields the 2,8-dioxabicyclo[3.3.1]nonane derivative. acs.org

From Flavylium (B80283) Salts: A more recent and versatile approach utilizes the reaction of flavylium salts with π-nucleophilic molecules like phloroglucinol (B13840) or (+)-catechin. acs.org The reaction conditions, such as temperature and the use of microwave irradiation, can be tuned based on the reactivity of the flavylium salt. acs.org

From B-type Proanthocyanidins: As mentioned earlier, the oxidative conversion of B-type PACs provides a semi-synthetic route to A-type structures. nih.govnih.gov

SAR Studies on A-type Proanthocyanidin Analogues:

SAR studies on synthetic analogues have provided valuable insights into the structural requirements for biological activity. For example, in the context of antimicrobial activity, studies have shown that:

The presence of electron-withdrawing groups (like NO2) on the A-ring of the flavanol unit can enhance antimicrobial and antibiofilm activities. acs.org

A smaller size of the bottom monomer unit in the analogue can also lead to increased effectiveness. acs.org

In general, synthetic analogues have been found to exhibit higher antimicrobial activities than the natural PACs they are based on. acs.org

These findings highlight the potential to fine-tune the biological properties of this compound through rational design and synthesis of its analogues.

| Analogue Feature | Observed Impact on Antimicrobial Activity | Reference |

| Electron-withdrawing group on A-ring | Enhanced activity | acs.org |

| Smaller bottom monomer | Enhanced activity | acs.org |

Impact of Derivatization on Chemical Reactivity and Molecular Interactions

The derivatization of this compound and related A-type proanthocyanidins has a profound impact on their chemical reactivity and how they interact with other molecules, which in turn influences their biological effects.

Impact on Chemical Reactivity:

Antioxidant Activity: The antioxidant properties of proanthocyanidins are largely attributed to their phenolic hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. Derivatization of these hydroxyl groups, for instance through methylation or glycosylation, can decrease their antioxidant capacity. nih.gov Conversely, modifications that increase the number of free hydroxyl groups can enhance this activity. The derivatization process itself can alter the electron distribution within the molecule, thereby affecting the ease with which it can participate in redox reactions.

Stability: The A-type linkage imparts greater structural rigidity and chemical stability compared to the single C-C bond of B-type proanthocyanidins. nih.govnih.gov Further modifications can influence this stability. For example, protecting the hydroxyl groups can prevent oxidative degradation of the molecule under certain conditions.

Impact on Molecular Interactions:

Protein Binding: Proanthocyanidins are known to interact with proteins, which is a key mechanism behind some of their biological effects, such as enzyme inhibition. The nature and pattern of hydroxyl groups play a critical role in these interactions through hydrogen bonding. Derivatization can either enhance or diminish protein binding depending on the specific modification and the target protein.

Membrane Permeability: The ability of a molecule to cross biological membranes is largely dependent on its lipophilicity. As discussed, acetylation increases lipophilicity, which could potentially enhance membrane permeability. In contrast, glycosylation increases hydrophilicity, which might hinder passive diffusion across lipid bilayers but could facilitate transport via specific glucose transporters.

| Derivatization | Impact on Property | Mechanism |

| Hydroxyl Group Methylation/Glycosylation | Decreased Antioxidant Activity | Reduces the number of hydrogen-donating groups. nih.gov |

| Hydroxyl Group Acetylation | Increased Lipophilicity | Converts polar hydroxyls to nonpolar esters, potentially improving membrane permeability. |

| Introduction of Electron-Withdrawing Groups | Enhanced Antimicrobial Activity | Alters electronic properties of the aromatic system, potentially improving interaction with microbial targets. acs.org |

Concluding Remarks and Future Research Perspectives

Current Gaps in Knowledge Regarding Pavetannin B6 Biosynthesis and Biological Mechanisms

Despite decades of research into proanthocyanidins (B150500) (PAs), our understanding of their biosynthesis and the precise mechanisms underlying their biological activities is incomplete. frontiersin.orgresearchgate.netfao.org These general knowledge gaps are directly applicable to specific A-type structures like this compound and represent significant hurdles to fully harnessing its potential.

Key unresolved questions in biosynthesis include:

Polymerization and Ligation: The exact mechanisms of PA polymerization remain largely unknown. researchgate.net While it is understood that PAs are assembled from flavan-3-ol (B1228485) "starter" and "extension" units, how the cell controls the degree of polymerization and the stereochemistry of the final polymer is not fully resolved. nih.govnih.gov The processes for creating the characteristic A-type double linkage found in this compound, in addition to the more common B-type single linkage, are particularly enigmatic. researchgate.net

Enzymatic and Non-Enzymatic Steps: PA biosynthetic pathways appear to involve both enzyme-catalyzed and non-enzymatic reactions, creating a complex assembly process that is difficult to fully map. nih.gov Key enzymes like leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) are known to be crucial, but their precise roles and interactions can vary between plant species. frontiersin.orgfrontiersin.org

Subcellular Transport and Storage: How PA monomers and intermediates are transported between subcellular compartments and how the final polymers are deposited into the vacuole are still areas of active investigation. frontiersin.orgnih.gov The function of specific transporters, such as MATE transporters and GST proteins like TT19, is a topic of ongoing research, and the mystery of how these processes are coordinated remains. nih.gov

Significant gaps also exist in understanding the biological mechanisms of PAs:

Bioavailability and Metabolism: The bioavailability of most PAs, especially larger oligomers and polymers, is very low. nih.govannualreviews.orgnih.gov It is widely accepted that only monomers and some dimers are absorbed in the small intestine. researchgate.netresearchgate.net The majority of ingested PAs reach the colon, where they are catabolized by the gut microbiota into various smaller phenolic acids and other metabolites. researchgate.nettandfonline.com A major gap exists in identifying these microbial metabolites and understanding their specific biological activities, which may be responsible for many of the health benefits attributed to the parent compounds. researchgate.net

Specific Molecular Targets: While PAs are known to have broad biological effects, such as antioxidant, anti-inflammatory, and antimicrobial activities, identifying their precise molecular targets remains a challenge. tandfonline.comnih.govresearchgate.net It is often unclear whether the observed effects are due to the parent compound or its metabolites. Elucidating the specific proteins, enzymes, or signaling pathways that this compound interacts with is essential for understanding its function at a cellular level. researchgate.net

Table 1: Summary of Knowledge Gaps in Proanthocyanidin (B93508) Research

| Research Area | Specific Knowledge Gap | Relevance to this compound |

|---|---|---|

| Biosynthesis | The precise enzymatic or non-enzymatic steps leading to A-type interflavan linkages. researchgate.net | This compound is an A-type proanthocyanidin; understanding its formation is fundamental. |

| Control mechanisms for the degree of polymerization and stereochemistry. nih.govnih.gov | Essential for understanding how specific oligomers like this compound are synthesized over others. | |

| Subcellular localization of enzymes and transport mechanisms for intermediates and final polymers. frontiersin.orgfao.org | Key to understanding how and where this compound is made and stored within the plant cell. | |

| Biological Mechanisms | Poor systemic bioavailability of oligomeric proanthocyanidins. nih.govannualreviews.org | The biological activity of orally ingested this compound is likely indirect and mediated by other factors. |

| Identification of gut microbiota-derived metabolites and their specific bioactivities. researchgate.nettandfonline.com | The true in-vivo effects of this compound may be attributable to its microbial metabolites. | |

| Elucidation of specific molecular targets at the cellular and subcellular level. researchgate.net | Necessary to move beyond general descriptions of activity (e.g., "antioxidant") to a precise mechanism of action. |

Potential for Advanced Methodological Development in Characterization and Analysis

The structural complexity of proanthocyanidins has historically presented a significant analytical challenge. researchgate.net Traditional methods like colorimetric assays (e.g., vanillin-HCl) or one-dimensional High-Performance Liquid Chromatography (HPLC) often lack the specificity and resolution to deal with the vast number of isomers and polymers found in natural extracts. scienceopen.com However, recent advancements in analytical technology offer exciting possibilities for a more profound characterization of complex molecules like this compound. researchgate.netnih.gov

The analytical evaluation of complex PA extracts is still challenging due to the immense diversity of structures. researchgate.net Modern analytical techniques, particularly in chromatography and mass spectrometry, have greatly improved, offering deeper insights. nih.gov For instance, an integrated approach combining gel permeation chromatography (GPC) with high-resolution mass spectrometry (ESI-HRMS) has been used to characterize grape seed extracts, allowing for the detection of over 70 different species. nih.govmdpi.com

Advanced methods that hold potential include:

Two-Dimensional Liquid Chromatography (2D-LC): This technique provides greatly enhanced separation power compared to conventional LC. By using two different column chemistries in tandem, it is possible to resolve co-eluting compounds and generate detailed "fingerprints" of complex tannin mixtures, which would be invaluable for isolating and identifying specific isomers like this compound from a natural source. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and FT-ICR mass spectrometry provide highly accurate mass measurements. This allows for the unambiguous determination of elemental compositions, which is crucial for identifying unknown compounds and their metabolites in complex biological samples. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): This powerful technique allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov Applying MALDI-MSI could reveal where this compound is located within plant tissues (e.g., in seeds, leaves, or bark) or how it and its metabolites are distributed in animal tissues after ingestion, providing critical information about its physiological roles and absorption. mdpi.comresearchgate.net

Table 2: Comparison of Traditional and Advanced Analytical Techniques for Proanthocyanidin Analysis

| Technique | Traditional Approach | Advanced Approach | Advantage of Advanced Approach for this compound |

|---|---|---|---|

| Chromatography | 1D-HPLC with UV detection. scienceopen.com | Comprehensive 2D-LC (LCxLC) with MS/MS detection. researchgate.netnih.gov | Superior separation of complex isomers; better purification and identification from extracts. |

| Mass Spectrometry | Low-resolution MS. | High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap). nih.govresearchgate.net | Unambiguous elemental composition determination for the parent compound and its metabolites. |

| Quantification | Colorimetric assays (e.g., vanillin, Folin-Ciocalteu). scienceopen.com | Quantitative analysis using purified standards with LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. acs.org | Highly specific and sensitive quantification, avoiding interferences from other phenolic compounds. |

| Localization | Analysis of bulk, homogenized tissue extracts. | MALDI Mass Spectrometry Imaging (MALDI-MSI) of tissue sections. nih.govmdpi.com | Visualizes the precise location of this compound in plant or animal tissues, providing physiological context. |

Emerging Trends in Proanthocyanidin Research Relevant to this compound

The direction of proanthocyanidin research is evolving, moving from basic characterization towards a more functional and application-oriented focus. These emerging trends provide a roadmap for future investigations into this compound.

Focus on Gut Microbiota Interaction: There is a growing consensus that the health benefits of many dietary polyphenols, including PAs, are intrinsically linked to their interaction with the gut microbiome. tandfonline.comnih.gov Oligomeric and polymeric PAs act as prebiotics, modulating the composition of the gut microbiota and promoting the growth of beneficial bacteria like Bifidobacterium and Lactobacillus. tandfonline.comresearchgate.net The metabolites produced from this microbial fermentation, such as short-chain fatty acids (SCFAs) and various phenolic acids, are absorbed into circulation and are thought to be responsible for systemic effects. tandfonline.comnih.gov Future research on this compound should therefore include studies on its impact on gut microbial composition and the identification of its specific microbial breakdown products.

Development of Green Extraction Technologies: With increasing consumer demand for natural and clean-label products, there is a strong trend towards developing sustainable and environmentally friendly methods for extracting bioactive compounds from plant materials. mordorintelligence.com "Green" techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and supercritical fluid extraction are being optimized to replace conventional methods that rely on toxic organic solvents. nih.govmdpi.comresearchgate.net These technologies often offer higher extraction yields, shorter processing times, and reduced energy consumption. nih.govmdpi.com Applying these green methods to sources of this compound would be a critical step for its potential use in functional foods or nutraceuticals.

Expansion into Functional Foods and Nutraceuticals: The global market for proanthocyanidins is growing, driven by consumer interest in natural health products and the expanding use of these compounds in dietary supplements, functional foods, and beverages. mordorintelligence.commdpi.com Research is increasingly focused on demonstrating specific health benefits, such as the role of A-type PAs from cranberry in preventing urinary tract infections or the cardiovascular benefits of cocoa flavanols. researchgate.netmordorintelligence.com Future studies could position this compound within this trend by investigating its efficacy in targeted health applications, which could pave the way for its commercial development.

Q & A

Q. How can multi-omics integration clarify this compound’s role in modulating gut microbiota-host interactions?

- Methodological Answer : Combine 16S rRNA sequencing (microbiota composition) with host metabolomics (LC-MS) in germ-free vs. conventional mice. Correlative analysis (e.g., Spearman’s rank) identifies metabolites (e.g., short-chain fatty acids) linked to bacterial taxa. Validate using fecal microbiota transplantation (FMT) to establish causality .

Data Presentation Guidelines

- For Reproducibility : Include raw HPLC/UPLC chromatograms, NMR spectra (with peak assignments), and mass fragmentation patterns in supplementary materials. Provide exact solvent gradients, column specifications, and instrument calibration details .

- Statistical Analysis : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (Cohen’s d) and 95% confidence intervals. Address batch effects in multi-experiment studies via linear mixed models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.